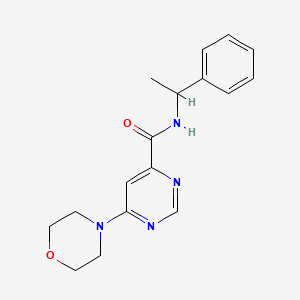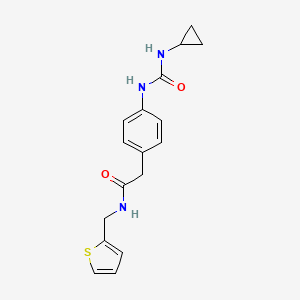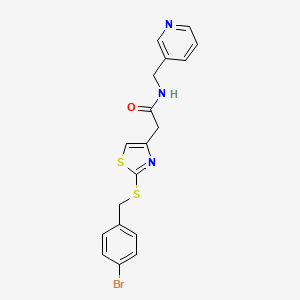
N-(2-phényléthyl)-2-((6-(4-éthylphényl)pyridazin-3-yl)thio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a complex organic compound that belongs to the class of pyridazine derivatives Pyridazine is a heterocyclic compound containing a six-membered ring with two adjacent nitrogen atoms
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide typically involves multiple steps. One common method starts with the preparation of the pyridazine core, which can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound. The introduction of the 4-ethylphenyl group can be accomplished via a Friedel-Crafts alkylation reaction. The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under basic conditions. Finally, the phenethylacetamide moiety is introduced through an amide coupling reaction using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Purification of the final product would typically involve techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Mécanisme D'action
The mechanism of action of 2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects could be mediated through the inhibition of enzyme activity, modulation of receptor function, or disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide can be compared to other pyridazine derivatives, such as:
Pyridazinone: Known for its anti-inflammatory and anticancer properties.
Pyridazine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Thiadiazole: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.
The uniqueness of 2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide lies in its specific structural features, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-2-17-8-10-19(11-9-17)20-12-13-22(25-24-20)27-16-21(26)23-15-14-18-6-4-3-5-7-18/h3-13H,2,14-16H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSTUIPWAYKNQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)
![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)



![2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride](/img/structure/B2403707.png)


![(E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B2403710.png)
![4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2403712.png)


![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

